molecular formula C15H15NO3 B8788158 Methyl 2-[(4-phenoxyphenyl)amino]acetate

Methyl 2-[(4-phenoxyphenyl)amino]acetate

Cat. No. B8788158
M. Wt: 257.28 g/mol
InChI Key: LBJJUAQIFKIEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05023255

Procedure details

A mixture of 4-phenoxyaniline (30 g, 0.162 mol), methyl chloroacetate (21.3 ml, 0.243 mol) and sodium bicarbonate (27.2 g, 0.324 mol) was heated at 100°-120° C. with magnetic stirring for 24 hours. The resulting semi-solid was partitioned between dichloromethane (300 ml) and water (300 ml) then separated. The aqueous layer was extracted with dichloromethane (200 ml) and the organic extracts were combined. The extracts were washed with 2N hydrochloric acid (2×200 ml) and water (2×200 ml), dried (MgSO4) and evaporated to give a brown oil. This was heated with hexane (300 ml) to give an oil suspension. The hexane was decanted off and residual oil crystallised on cooling. The solid was triturated with ether/hexane 1:1 and filtered to give a brown solid (13.6 g, 33%) m.p. 80°-82° C. A second crop of a pale yellow solid was also given (10.5 g, 25%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:16][C:17]([O:19][CH3:20])=[O:18].C(=O)(O)[O-].[Na+]>CCCCCC>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][CH2:16][C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
21.3 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
27.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100°-120° C.
CUSTOM
Type
CUSTOM
Details
The resulting semi-solid was partitioned between dichloromethane (300 ml) and water (300 ml)
CUSTOM
Type
CUSTOM
Details
then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (200 ml)
WASH
Type
WASH
Details
The extracts were washed with 2N hydrochloric acid (2×200 ml) and water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
to give an oil suspension
CUSTOM
Type
CUSTOM
Details
The hexane was decanted off
CUSTOM
Type
CUSTOM
Details
residual oil crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether/hexane 1:1
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.